(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C11H18F2N2O2 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
- (Sharma et al., 2012) studied a related compound, PF-00734200, highlighting its pharmacokinetics, metabolism, and excretion in rats, dogs, and humans. This research provides insight into the metabolic pathways and elimination processes of compounds structurally similar to (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone.
Synthesis Techniques
- Research on synthesis techniques has been conducted, as seen in the work of (Zheng Rui, 2010) and (L. Mallesha & K. Mohana, 2014). These studies provide methods for the preparation of related compounds using accessible materials and processes.
Antimicrobial Activity
- The in vitro antimicrobial activity of derivatives was explored by (L. Mallesha & K. Mohana, 2014). Their findings suggest potential applications of similar compounds in battling pathogenic bacterial and fungal strains.
Electrophysical Properties
- (M. Elinson et al., 2006) discussed the electrochemical oxidation of related piperidin-4-ones, contributing to the understanding of the electrophysical properties of such compounds.
Analytical Techniques
- (E. Kadar & C. E. Wujcik, 2009) developed an LC-MS/MS assay for PF-00734200, a compound similar to the one , demonstrating advanced analytical techniques for such molecules.
Structural and Theoretical Studies
- (C. S. Karthik et al., 2021) and (P.-Y. Huang et al., 2021) conducted structural studies and theoretical calculations on related compounds, providing insights into their molecular structure and properties.
Properties
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)5-8(6-16)15(7-11)10(17)9-3-1-2-4-14-9/h8-9,14,16H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEVMJOEOPOKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(CC2CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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